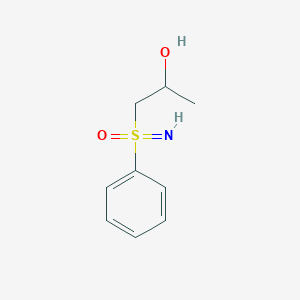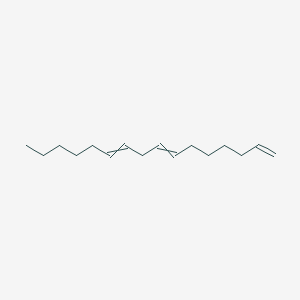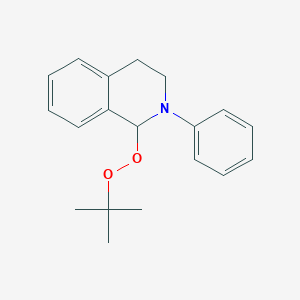
1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline is an organic peroxide compound known for its unique structure and reactivity. It contains a peroxy group attached to a tetrahydroisoquinoline ring, making it a valuable compound in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of tert-butyl hydroperoxide with a suitable precursor, such as 2-phenyl-1,2,3,4-tetrahydroisoquinoline, under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxy bond .
Industrial Production Methods
Industrial production of this compound may involve continuous preparation methods using plate exchangers with high heat exchange capacity to ensure efficient and safe synthesis . This approach allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, often leading to the formation of radicals.
Reduction: Under certain conditions, the compound can be reduced to form different products.
Substitution: The phenyl and tetrahydroisoquinoline moieties can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., sulfuric acid, hydrochloric acid), bases, and other oxidizing or reducing agents . Reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure safety and efficiency.
Major Products
Major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products with different functional groups attached to the phenyl or tetrahydroisoquinoline rings .
Scientific Research Applications
1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Chemistry: Used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and radical formation.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of 1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline involves the generation of radicals through the homolysis of the peroxy bond. These radicals can then participate in various chemical reactions, including polymerization and oxidation . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl peroxide: Another organic peroxide used as a radical initiator and oxidizing agent.
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: Used as an initiator and cross-linking agent in polymer chemistry.
Uniqueness
1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structure, which combines a peroxy group with a tetrahydroisoquinoline ring. This structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
114021-48-6 |
|---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-tert-butylperoxy-2-phenyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)22-21-18-17-12-8-7-9-15(17)13-14-20(18)16-10-5-4-6-11-16/h4-12,18H,13-14H2,1-3H3 |
InChI Key |
GIYSQRQZNXRMEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC1C2=CC=CC=C2CCN1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


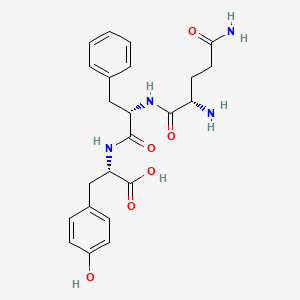
![1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol](/img/structure/B14296731.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)
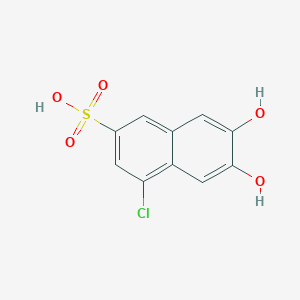
![N-[(Diphenylmethylidene)carbamoyl]benzamide](/img/structure/B14296742.png)

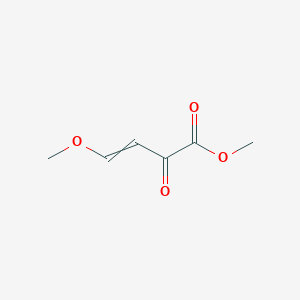
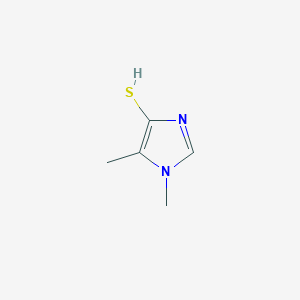
![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)

